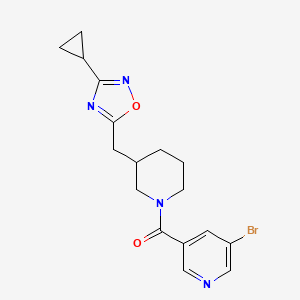
(5-Bromopyridin-3-yl)(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Bromopyridin-3-yl)(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H19BrN4O2 and its molecular weight is 391.269. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (5-Bromopyridin-3-yl)(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone, with the CAS number 1706101-48-5, is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C17H19BrN4O2, with a molecular weight of 391.27 g/mol. The structure features a brominated pyridine ring and a piperidine moiety connected through an oxadiazole linker, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H19BrN4O2 |
| Molecular Weight | 391.27 g/mol |
| CAS Number | 1706101-48-5 |
| Purity | ≥95% |
Antifungal Activity
In addition to antibacterial properties, derivatives featuring oxadiazole rings have been noted for their antifungal effects. Compounds with oxadiazole structures have shown efficacy against Candida albicans and other fungal pathogens . The presence of the cyclopropyl group in this compound may enhance its lipophilicity, potentially improving membrane permeability and antifungal activity.
The biological activity of this compound may be attributed to its interaction with various biological targets:
- G Protein-Coupled Receptors (GPCRs) : Compounds similar in structure have been shown to modulate GPCR pathways, which are crucial for numerous physiological processes .
- Enzyme Inhibition : The piperidine moiety is known to interact with enzymes involved in metabolic pathways, potentially leading to altered cellular responses.
Case Studies and Research Findings
While direct studies on this specific compound remain sparse, related research provides insights into its potential applications:
- Antimicrobial Efficacy : A study evaluating various pyridine derivatives found that modifications at the bromine position significantly influenced antimicrobial potency . This suggests that this compound may possess similar or enhanced activities.
- Cytotoxicity : Related compounds have been assessed for cytotoxic effects against cancer cell lines. For instance, certain piperidine derivatives exhibited selective cytotoxicity towards tumor cells while sparing normal cells . This highlights the potential therapeutic applications of the compound in oncology.
科学研究应用
Antimicrobial Properties
The compound has shown promising antibacterial and antifungal activities. Its derivatives, particularly those containing oxadiazole rings, have been noted for efficacy against various pathogens including Staphylococcus aureus and Candida albicans. The cyclopropyl group may enhance lipophilicity, improving membrane permeability and thus its antimicrobial effectiveness .
Antibacterial Applications
Research indicates that compounds similar to (5-Bromopyridin-3-yl)(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that derivatives can effectively inhibit strains of Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA) at specific concentrations .
Antifungal Applications
In addition to antibacterial properties, the compound also shows antifungal activity against pathogens such as Candida albicans. The oxadiazole moiety has been linked to enhanced antifungal effects, making it a candidate for further development in antifungal therapies .
Case Studies and Research Findings
Several studies have explored the synthesis and activity of related compounds:
- A study published in the journal Molecules reviewed the synthesis of various oxadiazole derivatives and their biological activities, highlighting their potential as antibacterial agents .
- Another research article detailed the synthesis of piperidine derivatives and their evaluation for antibacterial and antifungal activities. These findings support the potential of piperidine-containing compounds in drug development .
属性
IUPAC Name |
(5-bromopyridin-3-yl)-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN4O2/c18-14-7-13(8-19-9-14)17(23)22-5-1-2-11(10-22)6-15-20-16(21-24-15)12-3-4-12/h7-9,11-12H,1-6,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOUYCCHAVYNWDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CN=C2)Br)CC3=NC(=NO3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













